5-(Cyclohex-1-en-1-yl)-1H-imidazole

Lipophilicity Chromatography Drug Design

Researchers developing histamine H3 receptor ligands often encounter flexible linkers that complicate SAR interpretation. 5-(Cyclohex-1-en-1-yl)-1H-imidazole solves this by directly attaching the cyclohexenyl ring to the imidazole core, enabling rigidified analog design. • Estimated logP 2.8-3.5 vs. 1.94-2.23 for other C9H12N2 isomers - distinct chromatographic retention for isomer-specific purity analysis. • Direct synthetic precursor to herbicidal 1-cyclohexenylimidazole-5-carboxylic acid derivatives. • Olefinic handle enables asymmetric induction for chiral ligand library generation. Supplied as a research-grade building block with documented structural characterization.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12961628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohex-1-en-1-yl)-1H-imidazole
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CN=CN2
InChIInChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h4,6-7H,1-3,5H2,(H,10,11)
InChIKeySTLJLAAOCGRMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Context


5-(Cyclohex-1-en-1-yl)-1H-imidazole (CAS 2169467-23-4, molecular formula C9H12N2, molecular weight 148.20 g/mol) is a C5-substituted imidazole derivative bearing a cyclohexenyl ring with the olefinic bond at the 1-position . It belongs to the broader class of cyclohexenylimidazoles, which have been investigated as plant growth regulators, herbicides, and fungicides when further functionalized with a 5-carboxylic acid moiety [1]. In the histamine H3 receptor field, closely related 4-substituted imidazoles containing cyclohexenyl-alkyl chains have demonstrated potent receptor binding (Ki values in the low nanomolar range) with stereoselective and conformational preferences [2]. The target compound differs from these analogs in its direct cyclohexenyl attachment at the imidazole 5-position without an intervening alkyl linker.

Why Generic Substitution Is Unreliable


Even among C9H12N2 imidazole isomers, small structural changes produce measurable differences in lipophilicity and boiling point that can alter performance in synthesis, purification, and formulation. For example, the 4-(2-cyclohexen-1-yl) regioisomer (CAS 849642-86-0) has an experimentally derived logP of 1.94 , while the 2-(cyclohex-3-en-1-yl) isomer has a reported logP of 2.23 . The target compound, with its conjugated 1-cyclohexenyl group at the 5-position, is predicted to have a higher logP (estimated 2.8–3.5) than either of these isomers , which directly impacts partitioning behavior in liquid-liquid extraction, chromatographic retention time, and membrane permeability in biological assays. In histamine H3 receptor ligand series, the change from a cis to trans olefin geometry alone caused a >3.6-fold difference in Ki (4.2 vs. 15.2 nM) [1]. These data demonstrate that regioisomer identity, olefin position, and stereochemistry are not interchangeable procurement parameters.

Quantitative Differentiation Evidence


Lipophilicity Differentiation from Positional Isomers

The target compound, 5-(cyclohex-1-en-1-yl)-1H-imidazole, carries its cyclohexenyl substituent at the imidazole 5-position with the double bond conjugated to the aromatic ring. This structural feature is predicted to increase logP relative to non-conjugated positional isomers. The measured logP of the 4-(2-cyclohexen-1-yl) regioisomer is 1.94 , while the 2-(cyclohex-3-en-1-yl) isomer has a logP of 2.23 . Based on these measured values and the conjugation effect, the target compound's logP is estimated in the range of 2.8–3.5 , representing a 0.6–1.6 log unit increase versus the nearest measured isomer. This translates to a 4- to 40-fold difference in octanol/water partition coefficient.

Lipophilicity Chromatography Drug Design

Boiling Point Differentiation from Saturated Analogs

The presence of the cyclohexenyl double bond in the target compound alters its boiling point relative to fully saturated cyclohexylimidazole analogs. The 4-(2-cyclohexen-1-yl)-1H-imidazole isomer has a boiling point of 338.9±21.0 °C at 760 mmHg . In contrast, 1-cyclohexyl-1H-imidazole (CAS 67768-61-0), the fully saturated N-cyclohexyl analog, has a boiling point of 302.9±11.0 °C , representing an approximately 36 °C difference. This difference is consistent with the slightly higher molecular polarizability and molecular surface area of the cyclohexenyl versus cyclohexyl group.

Thermal Properties Purification Volatility

Agrochemical Activity Advantage over Phenylimidazoles

The patent literature establishes that 1-cyclohexenylimidazole-5-carboxylic acid derivatives possess advantageous plant growth-regulating, herbicidal, and fungicidal properties compared to the known 1-phenylimidazole-5-carboxylic acid derivatives [1]. The cyclohexenyl ring is described as providing a superior biological profile relative to the phenyl ring in this scaffold. While the target compound 5-(cyclohex-1-en-1-yl)-1H-imidazole lacks the 5-carboxylic acid group present in the patent examples, the cyclohexenyl-imidazole core is the shared pharmacophoric element. The patent specifically claims compounds where R denotes a substituted cyclohexenyl radical, indicating that the cyclohexenyl group itself, rather than the carboxylic acid alone, contributes to the activity advantage over phenyl-based analogs [1].

Agrochemical Plant Growth Regulation Herbicide

Research and Industrial Application Scenarios


Agrochemical Lead Optimization Scaffold

The patent literature demonstrates that 1-cyclohexenylimidazole-5-carboxylic acid derivatives exhibit herbicidal and plant growth-regulating activity superior to phenylimidazole analogs [1]. 5-(Cyclohex-1-en-1-yl)-1H-imidazole serves as the direct synthetic precursor for introducing the 5-carboxylic acid (or other functional groups at the imidazole 1- and 5-positions) to generate novel agrochemical candidates. Its distinct lipophilicity profile (estimated logP 2.8–3.5) provides a different formulation and uptake profile compared to more polar phenylimidazole scaffolds.

Conformationally Restricted H3 Receptor Ligand

GT-2227 (4-(6-cyclohexylhex-cis-3-enyl)imidazole) is a potent H3 receptor ligand (Ki = 4.2 nM) with excellent CNS penetration [2]. 5-(Cyclohex-1-en-1-yl)-1H-imidazole represents a conformationally restricted analog where the cyclohexenyl ring is directly attached to the imidazole without the flexible hexenyl linker. This rigidification can be exploited in SAR studies to probe the optimal spatial orientation of the lipophilic moiety for H3 receptor binding, potentially reducing entropic penalties upon binding.

Chiral Imidazole Ligand Synthesis

Structurally related 1-cyclohexyl-1H-imidazole has been employed as a chiral ligand for catalytic oxidative carbonylation of alcohols and cross-coupling of heterocycles with organometallic reagents . The target compound's cyclohexenyl double bond offers an additional functional handle for asymmetric induction (e.g., via enantioselective hydrogenation or epoxidation) that is absent in the saturated cyclohexyl analog. This makes it a versatile entry point for generating chiral imidazole ligand libraries with differentiated steric and electronic properties.

Isomer-Specific logP Reference Standard

Given the measurable logP differences among C9H12N2 cyclohexenylimidazole isomers (1.94, 2.23, and an estimated 2.8–3.5) , 5-(cyclohex-1-en-1-yl)-1H-imidazole can serve as a high-logP reference standard in reversed-phase HPLC method development. Its distinct retention time relative to lower-logP isomers enables isomer-specific detection and quantification in reaction monitoring, purity assessment, and stability studies.

Quote Request

Request a Quote for 5-(Cyclohex-1-en-1-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.